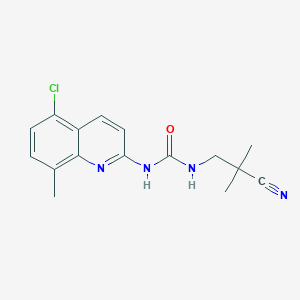
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase inhibitor that has been extensively studied in the field of cancer research. It was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用機序
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea inhibits the activity of receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea also inhibits angiogenesis by blocking the activity of VEGFR, which is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of receptor tyrosine kinases. It also inhibits angiogenesis, which can lead to the starvation of cancer cells due to a lack of blood supply. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have minimal effects on normal cells and tissues.
実験室実験の利点と制限
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical studies. However, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has some limitations for use in lab experiments. It is a multi-targeted inhibitor, which can make it difficult to determine the specific effects of the drug on individual signaling pathways. Additionally, 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea. One area of research is the development of new analogs of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea that may have improved efficacy and selectivity. Another area of research is the investigation of the role of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the use of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea in the treatment of other diseases, such as Alzheimer's disease, is an area of active research.
合成法
The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea involves a multi-step process that includes the formation of a quinoline ring and the introduction of a sulfonamide group. The final step involves the addition of a urea group to the quinoline ring. The synthesis of 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been described in detail in several scientific publications.
科学的研究の応用
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and proliferation of cancer cells. 1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
特性
IUPAC Name |
1-(2-methylsulfonylethyl)-3-quinolin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-20(18,19)9-8-14-13(17)16-12-7-6-10-4-2-3-5-11(10)15-12/h2-7H,8-9H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSDVIVWPWXDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfonylethyl)-3-quinolin-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)
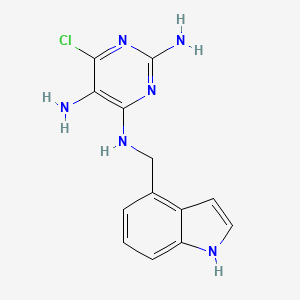
![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
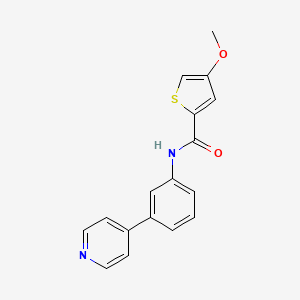
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)
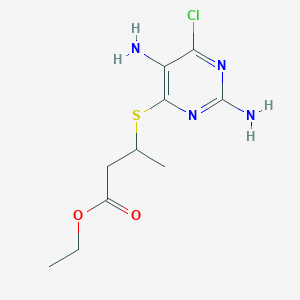
![1-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-3-(4-iodophenoxy)propan-2-ol](/img/structure/B7433792.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![[(3aS,6aR)-5-(1-fluorocyclopentanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B7433805.png)
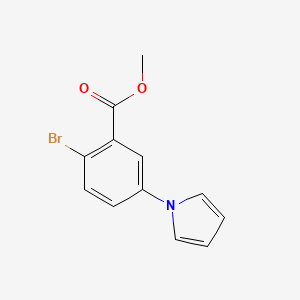
![1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
